BenchChemオンラインストアへようこそ!

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide

Covalent Inhibitors p97/VCP Antiviral Drug Discovery

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide is a synthetic organic building block belonging to the ynamide class, characterized by a but-2-ynamide (propiolamide) warhead conjugated to a 4-cyclopropyltetrahydro-2H-pyran-4-amine scaffold. Ynamides are valued intermediates in medicinal chemistry for the construction of covalent inhibitors, with the but-2-ynamide group serving as a moderately reactive electrophilic trap for catalytic cysteine residues.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 2411200-46-7
Cat. No. B2730790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyclopropyloxan-4-yl)but-2-ynamide
CAS2411200-46-7
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC#CC(=O)NC1(CCOCC1)C2CC2
InChIInChI=1S/C12H17NO2/c1-2-3-11(14)13-12(10-4-5-10)6-8-15-9-7-12/h10H,4-9H2,1H3,(H,13,14)
InChIKeyWOODPTRUINLQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyclopropyloxan-4-yl)but-2-ynamide (CAS 2411200-46-7) Procurement Baseline


N-(4-Cyclopropyloxan-4-yl)but-2-ynamide is a synthetic organic building block belonging to the ynamide class, characterized by a but-2-ynamide (propiolamide) warhead conjugated to a 4-cyclopropyltetrahydro-2H-pyran-4-amine scaffold . Ynamides are valued intermediates in medicinal chemistry for the construction of covalent inhibitors, with the but-2-ynamide group serving as a moderately reactive electrophilic trap for catalytic cysteine residues [1]. This specific compound is commercially offered for research use only, not for therapeutic or veterinary purposes .

Why Substituting N-(4-Cyclopropyloxan-4-yl)but-2-ynamide with Analogous Warheads Risks Project Integrity


Substituting N-(4-cyclopropyloxan-4-yl)but-2-ynamide with a structurally similar acrylamide congener (e.g., N-(4-cyclopropyloxan-4-yl)prop-2-enamide) is a high-risk decision for covalent inhibitor programs. Although both compounds present an electrophilic trap to a target cysteine, the nature of the warhead dictates potency, selectivity, and off-target liability. Evidence from p97 inhibitor programs demonstrates that a but-2-ynamide functionality provides significantly stronger target inhibition and antiviral activity compared to acrylamide or vinyl sulfonamide counterparts, while a simple primary amide ablates activity entirely [1]. Procurement of the generic alternative could lead to a complete loss of the desired inhibitory phenotype and the generation of misleading Structure-Activity Relationship (SAR) data. The cyclopropyloxane core also contributes to scaffold rigidity and a distinct property space compared to regioisomeric or N-substituted variants .

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide: Quantitative Comparator Datasheet for Informed Procurement


But-2-ynamide Warhead Superiority for Target Inhibition vs. Acrylamide in p97 Covalent Inhibitor Scaffolds

In a controlled SAR study on p97 inhibitors, the but-2-ynamide electrophilic warhead demonstrated significant superiority over the acrylamide warhead. At a screening concentration of 0.10 µM, the but-2-ynamide containing compound (9a) inhibited p97 at >90%, while the corresponding acrylamide analog (9b) showed a notably weaker inhibitory profile, aligning with the broader SAR observation that a but-2-ynamide functionality is preferred for anti-p97 activity [1]. This class-level evidence provides a clear rationale for selecting the but-2-ynamide substructure present in N-(4-Cyclopropyloxan-4-yl)but-2-ynamide over its acrylamide counterpart.

Covalent Inhibitors p97/VCP Antiviral Drug Discovery

But-2-ynamide Warhead Functionality is a Prerequisite for Anti-p97 Activity Over the Primary Amide

The necessity of the but-2-ynamide group for target engagement is starkly illustrated by comparing it to a primary amide. In the same p97 inhibitor series, replacement of the but-2-ynamide with a primary amide resulted in complete ablation of inhibitory activity [1]. This demonstrates that the alkyne moiety is not a passive structural feature but an essential pharmacophoric element for covalent bond formation with the target cysteine (Cys522).

Covalent Warheads Structure-Activity Relationship Medicinal Chemistry

But-2-ynamide Warhead Demonstrates Superior Antiviral Activity and Cytotoxicity Profile vs. Vinyl Sulfonamide

The translational advantage of the but-2-ynamide warhead is evident in cellular antiviral assays. In a SARS-CoV-2 antiviral model, compounds bearing a but-2-ynamide head group exhibited strong antiviral activity at concentrations that demonstrated no significant cytotoxicity. Conversely, the vinyl sulfonamide analog was less desirable in terms of both antiviral potency and selectivity [1]. This translates to a higher therapeutic index for the but-2-ynamide series.

Antiviral Activity Cytotoxicity SARS-CoV-2

High-Confidence Application Scenarios for N-(4-Cyclopropyloxan-4-yl)but-2-ynamide Based on Comparative Evidence


Design and Synthesis of Next-Generation p97/VCP Covalent Inhibitors

The primary evidence-supported application is as a critical intermediate for synthesizing covalent inhibitors targeting the p97 D2 ATPase site (Cys522). The quantitative SAR data demonstrating the superiority of but-2-ynamide over acrylamide and vinyl sulfonamide (ref. Section 3, Evidence_Items 1-3) makes N-(4-Cyclopropyloxan-4-yl)but-2-ynamide a preferred building block to generate preclinical candidates for oncology or antiviral indications [1].

Covalent Fragment-Based Drug Discovery (FBDD) Targeting Cysteine Proteases or Kinases

This compound is an ideal candidate for electrophilic fragment libraries due to its compact molecular weight (207.27 Da) and the validated moderate reactivity of the but-2-ynamide warhead. The evidence of target engagement and the necessity of the triple bond for activity (ref. Section 3, Evidence_Item 2) supports its use in fragment screening to identify new cys-reactive hits with minimized off-target liability compared to more reactive acrylamides [1].

Synthesis of Chemical Probes for Activity-Based Protein Profiling (ABPP)

The compound serves as a precursor for activity-based probes exploiting the unique reactivity of the ynamide group. The class-level evidence of superior selectivity over vinyl sulfonamide (ref. Section 3, Evidence_Item 3) suggests that probes derived from this scaffold may offer cleaner target engagement profiles in complex proteomes [1].

Quote Request

Request a Quote for N-(4-Cyclopropyloxan-4-yl)but-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.